molecular formula C10H10N2O2S B1600555 Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate CAS No. 195505-47-6

Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate

Cat. No. B1600555
CAS RN: 195505-47-6
M. Wt: 222.27 g/mol
InChI Key: AAZNXGHXCQJHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate is a research chemical with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol. It is also known by its CAS number 195505-47-6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate, such as its density, melting point, and boiling point, are not specified in the search results .

Scientific Research Applications

Boron-Based Therapeutic Agents Development

In the pursuit of developing boron-based therapeutic agents, this compound’s benzothiadiazole structure is modified to include boron atoms. These novel compounds have the potential to exhibit enhanced anticancer activity .

properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNXGHXCQJHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456222
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

CAS RN

195505-47-6
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
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Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate

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